Ret-IN-12

RET kinase inhibition Wild-type RET Enzymatic IC50

Preclinical RET gatekeeper-mutant resistance studies demand inhibitors with verified sub-nanomolar potency against both WT and mutant kinases. Generic substitution risks confounding residual kinase activity. • RET(WT) IC50 = 0.3 nM - 47-fold more potent than selpercatinib (14.0 nM) • RET(V804M) IC50 = 1.0 nM - 24-fold improvement over selpercatinib (24.1 nM) • Phenyl bisamide scaffold; benchmark reference for medicinal chemistry campaigns ≥98% purity solid. Pack sizes: 10-100 mg; bulk custom synthesis available.

Molecular Formula C30H30F3N5O4
Molecular Weight 581.6 g/mol
Cat. No. B12410028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-12
Molecular FormulaC30H30F3N5O4
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F
InChIInChI=1S/C30H30F3N5O4/c1-38(2)8-7-34-29(40)20-11-22(30(31,32)33)14-23(12-20)37-28(39)9-18-5-6-24(35-16-18)21-10-19-13-26(41-3)27(42-4)15-25(19)36-17-21/h5-6,10-17H,7-9H2,1-4H3,(H,34,40)(H,37,39)
InChIKeyQKFNPAFXWLCCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-12: High-Potency RET Inhibitor


Ret-IN-12 (CAS 2684252-55-7) is a small-molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. It belongs to the class of ATP-competitive kinase inhibitors and is characterized by its phenyl bisamide core structure, as disclosed in patent WO2021164741A1 [1]. Ret-IN-12 demonstrates exceptionally potent inhibitory activity against both wild-type RET (RET(WT)) and the clinically relevant gatekeeper mutant RET(V804M), with reported IC50 values of 0.3 nM and 1.0 nM, respectively, in enzymatic assays [2].

Ret-IN-12: Selection Rationale


Substituting one RET inhibitor for another without rigorous comparative analysis is scientifically unsound due to substantial differences in potency across key kinase variants, particularly the gatekeeper mutant RET(V804M) which confers clinical resistance to earlier multikinase inhibitors. While FDA-approved RET inhibitors selpercatinib and pralsetinib have transformed clinical practice, their biochemical potencies differ markedly: selpercatinib exhibits IC50 values of 14.0 nM and 24.1 nM for RET(WT) and RET(V804M) [1], whereas pralsetinib achieves sub-nanomolar potency (0.3-0.4 nM) against both . These disparities underscore that even within the same mechanistic class, biochemical potency against resistance-conferring mutants can vary by over 100-fold. Therefore, for preclinical research requiring maximal target engagement of both wild-type and gatekeeper-mutant RET, Ret-IN-12's sub-nanomolar IC50 profile provides a distinct analytical advantage that generic class substitution cannot guarantee.

Ret-IN-12: Evidence of Differentiation


Wild-Type RET Inhibition vs Selpercatinib

Ret-IN-12 inhibits wild-type RET kinase with an IC50 of 0.3 nM [1]. In a cross-study comparison, this represents a 47-fold increase in potency relative to the FDA-approved RET inhibitor selpercatinib, which exhibits an IC50 of 14.0 nM against RET(WT) in enzymatic assays [2]. Ret-IN-12 also demonstrates a modest 25% improvement in potency compared to the preclinical compound RET-IN-13 (IC50 = 0.5 nM) [3].

RET kinase inhibition Wild-type RET Enzymatic IC50

RET V804M Mutant Inhibition vs Selpercatinib

Ret-IN-12 inhibits the RET(V804M) gatekeeper mutant with an IC50 of 1.0 nM . Cross-study analysis reveals a 24-fold improvement in potency compared to selpercatinib (IC50 = 24.1 nM) [1] and a 7-fold improvement compared to the related preclinical compound RET-IN-1 (IC50 = 7 nM) . This potency level is comparable to pralsetinib, which also exhibits sub-nanomolar IC50 values (0.3-0.4 nM) against RET(V804M) .

RET gatekeeper mutant V804M resistance Kinase inhibitor selectivity

WT to V804M Potency Shift

The potency shift for Ret-IN-12 between wild-type RET and the V804M gatekeeper mutant is only 3.3-fold (0.3 nM to 1.0 nM) [1], indicating that the compound maintains substantial inhibitory activity against the clinically relevant resistance mutation. In contrast, selpercatinib exhibits a 1.7-fold shift (14.0 nM to 24.1 nM) [2] with significantly higher absolute IC50 values, while RET-IN-1 shows a 7-fold shift (1 nM to 7 nM) with a substantial loss of potency.

Gatekeeper mutant selectivity Resistance profiling Kinase inhibitor structure-activity relationship

Distinct Phenyl Bisamide Scaffold

Ret-IN-12 is built upon a phenyl bisamide core scaffold, as described in patent WO2021164741A1 [1], which is structurally distinct from both selpercatinib (a pyrazolopyrimidine derivative) and pralsetinib (a quinazoline derivative). This structural divergence may confer differences in binding kinetics, selectivity profile, and physicochemical properties that are relevant for specific research applications, although direct comparative data on selectivity are not yet available for Ret-IN-12.

Chemical scaffold ATP-competitive inhibitor Structure-based drug design

Ret-IN-12: Research Applications


RET V804M Resistance Modeling

Given its 1.0 nM IC50 against RET(V804M)—a 24-fold improvement over selpercatinib [1]—Ret-IN-12 is particularly well-suited for in vitro and in vivo studies of acquired resistance mediated by the gatekeeper mutation. Researchers using Ba/F3 or engineered cell lines expressing RET(V804M) can achieve robust target inhibition at nanomolar concentrations, enabling clearer differentiation of resistance mechanisms and evaluation of combination strategies.

Wild-Type RET Biochemical Assays

Ret-IN-12's 0.3 nM IC50 against wild-type RET [2]—representing a 47-fold potency advantage over selpercatinib—makes it an optimal choice for biochemical assays where maximal kinase inhibition is required at low compound concentrations. This minimizes DMSO solvent effects and reduces the risk of compound precipitation or non-specific binding at higher concentrations, improving assay reproducibility and signal-to-noise ratios.

Phenyl Bisamide SAR Studies

As a representative of the phenyl bisamide scaffold class disclosed in patent WO2021164741A1 [3], Ret-IN-12 serves as a potent reference compound for medicinal chemistry campaigns exploring this chemotype. Its well-defined potency profile against both RET(WT) and RET(V804M) provides a benchmark for evaluating novel analogs, while its structural divergence from clinically approved RET inhibitors (selpercatinib, pralsetinib) offers a distinct starting point for developing backup candidates or next-generation inhibitors.

Combination Studies in RET Cancer Models

Ret-IN-12's balanced potency against wild-type and gatekeeper-mutant RET makes it a valuable tool for evaluating the efficacy of RET inhibition in combination with standard-of-care agents (e.g., platinum-based chemotherapy, immune checkpoint inhibitors) in preclinical models. Its sub-nanomolar IC50 profile ensures that RET signaling is fully suppressed at achievable concentrations, allowing researchers to accurately assess additive or synergistic effects without confounding residual kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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